molecular formula C12H11Cl4FN2OS B3042571 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea CAS No. 647824-63-3

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042571
CAS No.: 647824-63-3
M. Wt: 392.1 g/mol
InChI Key: XYJCJGXFVAXJIB-UHFFFAOYSA-N
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Description

N-{2-[(2-Chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea (molecular formula: C₁₂H₁₁Cl₄FN₂OS; molecular weight: 392.1 g/mol) is a urea derivative featuring a thioether-linked 2-chloro-6-fluorobenzyl group and a 1,2,2-trichlorovinyl substituent (). Key structural attributes include:

  • Halogen-rich substituents: The 2-chloro-6-fluorobenzyl group and trichlorovinyl moiety suggest strong electron-withdrawing effects, which may influence stability and bioactivity.
  • Urea backbone: Facilitates hydrogen bonding, a common feature in agrochemicals and pharmaceuticals ().

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJCJGXFVAXJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl4FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Thioether Formation :

    • Reagents : 2-Chloro-6-fluorobenzyl chloride reacts with cysteamine in the presence of a base (e.g., NaOH or K₂CO₃).
    • Solvent : Ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours.
    • Mechanism : The thiol group of cysteamine displaces the chloride via an SN2 mechanism, forming the thioether bond.
  • Workup :

    • The crude product is purified via column chromatography or recrystallization to yield 2-[(2-chloro-6-fluorobenzyl)thio]ethylamine as a hydrobromide salt.

Urea Bond Formation

The final step involves the reaction of the amine intermediate with 1,2,2-trichlorovinyl isocyanate to form the target urea derivative.

Reaction Protocol

  • Reagents and Solvents :

    • Amine Intermediate : 2-[(2-chloro-6-fluorobenzyl)thio]ethylamine (1 equiv).
    • Isocyanate : 1,2,2-Trichlorovinyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran (THF).
    • Base : Triethylamine (TEA, 2 equiv) to neutralize HCl byproducts.
  • Conditions :

    • Stirring at 0–5°C under nitrogen for 1 hour, followed by warming to room temperature for 12–24 hours.
  • Purification :

    • The product is isolated via filtration, washed with cold THF, and recrystallized from ethanol/water.

Table 1: Synthetic Pathway Overview

Step Reagents Conditions Key Intermediate/Product Reference
1 2-Chloro-6-fluorobenzyl chloride, cysteamine, NaOH Ethanol, 70°C, 8 h 2-[(2-Chloro-6-fluorobenzyl)thio]ethylamine
2 1,2,2-Trichlorovinyl isocyanate, TEA THF, 0°C → RT, N₂ atmosphere N-{2-[(2-Chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

Alternative Routes and Modifications

Carbamoyl Chloride Route

Instead of using an isocyanate, the urea bond can be formed via reaction with 1,2,2-trichlorovinyl carbamoyl chloride. This method requires stringent anhydrous conditions but offers higher yields in some cases.

Solid-Phase Synthesis

A patent (CN111039858A) describes a streamlined approach using polymer-supported reagents to minimize purification steps, though catalyst costs remain a limitation.

Critical Analysis of Methodologies

Challenges and Optimizations

  • Intermediate Stability : The amine intermediate is hygroscopic, necessitating storage under inert gas.
  • Isocyanate Reactivity : 1,2,2-Trichlorovinyl isocyanate is moisture-sensitive; reactions require rigorous drying.
  • Yield Improvements : Using excess isocyanate (1.5 equiv) and low temperatures (0°C) improves yields to ~65–70%.

Comparative Efficiency

  • Traditional vs. Solid-Phase : The conventional solution-phase method achieves higher purity (>95% by HPLC) but involves complex workups. Solid-phase synthesis reduces steps but yields ~50–60% purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trichlorovinyl group can be reduced to a dichlorovinyl or monochlorovinyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichlorovinyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dichlorovinyl, monochlorovinyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs with Urea Backbones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound N-(2-[(2-chloro-6-fluorobenzyl)thio]ethyl), N'-(1,2,2-trichlorovinyl) C₁₂H₁₁Cl₄FN₂OS 392.1 Thioether linkage, multiple halogens Likely agrochemical (e.g., insect growth regulator)
N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea () N-(2-chloro-6-fluorobenzoyl), N'-(1,2,2-trichlorovinyl) C₁₀H₅Cl₄FN₂O₂ 345.97 Benzoyl group (no thioether), 2 H-bond donors, 3 H-bond acceptors Pesticidal/antiviral candidate
Fluometuron () N,N-dimethyl, N'-(3-trifluoromethylphenyl) C₁₀H₁₁F₃N₂O 232.2 Trifluoromethyl group Herbicide (inhibits photosynthesis)
Teflubenzuron () N-(3,5-dichloro-2,4-difluorophenyl), benzamide C₁₄H₇Cl₂F₂N₂O₂ 357.1 Benzamide linkage, dihalogenation Insect chitin synthesis inhibitor

Key Observations :

  • Compared to Fluometuron, the target’s trichlorovinyl group may confer enhanced persistence in environmental matrices but raises toxicity concerns .
  • The 1,2,2-trichlorovinyl moiety is shared with hexaflumuron (), a known insect growth regulator, suggesting a similar mechanism of action (e.g., chitin synthesis disruption) .

Thioether-Containing Compounds ()

Compounds such as N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) share the thioether motif but replace the chlorofluorobenzyl group with thienylmethyl or isoxazolylmethyl substituents. Differences include:

  • Aromatic systems : Thiophene (in Compound 55) vs. chlorofluorobenzene (target compound). Thiophene’s electron-rich nature may alter binding to biological targets.
  • Functional groups : The target’s urea group contrasts with benzamide linkages in derivatives, affecting hydrogen-bonding capacity and metabolic stability .

Halogenated Ureas in Agrochemicals ()

  • Novaluron (): Contains a trifluoromethoxy group and acts as a broad-spectrum insecticide. The target compound’s chlorofluorobenzyl group may offer similar bioactivity but with distinct selectivity.
  • N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea (): Shares the trichlorovinylurea group but incorporates a phenoxy-trifluoromethylphenyl chain, likely enhancing herbicidal activity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The trichlorovinyl group is critical for pesticidal activity, as seen in hexaflumuron and teflubenzuron . The 2-chloro-6-fluorobenzyl thioether may improve bioavailability compared to non-thioether analogs ().
  • Toxicity and Environmental Impact :
    • High halogen content (4 Cl, 1 F) raises concerns about environmental persistence and bioaccumulation, necessitating further ecotoxicological studies.
  • Synthetic Challenges :
    • The thioether linkage requires controlled reaction conditions to avoid oxidation to sulfones, which could reduce activity .

Biological Activity

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C17H16Cl3FNOS
  • Molecular Weight : 404.4 g/mol
  • Purity : Typically around 95%.

Structure

The compound features a urea moiety linked to a thioether and a trichlorovinyl group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a variety of biological activities:

  • Antiviral Activity : Urea derivatives have shown promise as antiviral agents. For instance, certain thiourea derivatives have been reported to inhibit viral replication in vitro .
  • Antitumor Activity : Compounds with thiourea moieties have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.
  • Interaction with Cellular Pathways : The compound may affect signaling pathways related to inflammation and apoptosis.

Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of thiourea derivatives against influenza virus. The results indicated that specific derivatives inhibited viral replication by interfering with the viral entry process. The minimal inhibitory concentration (MIC) was found to be effective at concentrations as low as 10 μg/mL .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of thiourea compounds on human breast cancer cells (MCF-7). The study revealed that certain derivatives induced apoptosis and significantly reduced cell viability, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of urea derivatives demonstrated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases such as arthritis .

Data Table

Biological ActivityCompound TypeObserved EffectReference
AntiviralThiourea DerivativeInhibition of viral replication
AntitumorUrea DerivativeInduction of apoptosis in cancer cells
Anti-inflammatoryUrea DerivativeReduction of cytokine levels

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

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